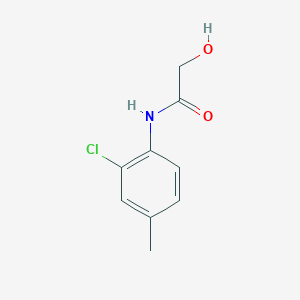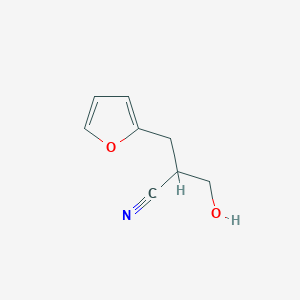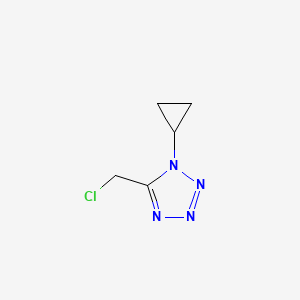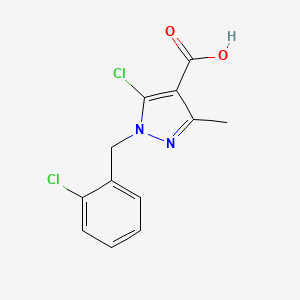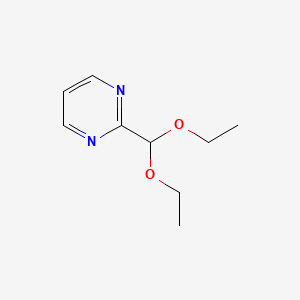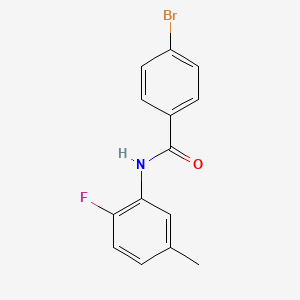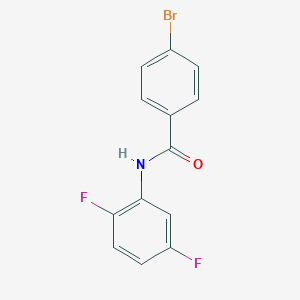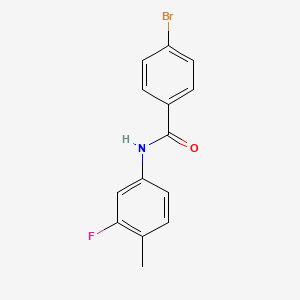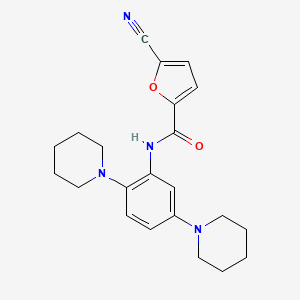
cFMS Receptor Inhibitor IV
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cFMS Receptor Inhibitor IV involves the preparation of 5-cyano-N-(2,5-di(piperidin-1-yl)phenyl)furan-2-carboxamide. The synthetic route typically includes the following steps:
Formation of the furan ring: The furan ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Attachment of the piperidinyl groups: The piperidinyl groups are attached to the phenyl ring through a series of substitution reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: cFMS Receptor Inhibitor IV undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the compound .
Scientific Research Applications
cFMS Receptor Inhibitor IV has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of furan carboxamide compounds.
Biology: Employed in research to understand the role of cFMS in cellular processes such as autophosphorylation and signal transduction.
Medicine: Investigated for its potential therapeutic applications in treating diseases involving cFMS, such as inflammatory conditions and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting cFMS .
Mechanism of Action
cFMS Receptor Inhibitor IV exerts its effects by binding to the ATP-binding site of the colony-stimulating factor 1 receptor (CSF-1R), also known as cFMS. This binding inhibits the autophosphorylation of cFMS, thereby blocking downstream signaling pathways involved in cellular processes such as proliferation, differentiation, and survival. The inhibition of cFMS activity leads to a reduction in the recruitment and function of macrophages, which are key players in inflammatory responses and tumor progression .
Comparison with Similar Compounds
PLX3397: Another potent inhibitor of cFMS, used in research and clinical studies for its anti-tumor and anti-inflammatory properties.
GW2580: A selective cFMS inhibitor with applications in studying macrophage biology and inflammatory diseases.
BLZ945: A small molecule inhibitor of cFMS, investigated for its potential in treating cancer and inflammatory conditions.
Uniqueness of cFMS Receptor Inhibitor IV: this compound is unique due to its high potency, reversibility, and ATP-competitive inhibition of cFMS. It has been shown to effectively block cFMS autophosphorylation in both cell-free in vitro kinase assays and in CSF-1/M-CSF-stimulated HEK-293 cells. This makes it a valuable tool for studying the biological functions of cFMS and its role in various diseases .
Properties
IUPAC Name |
5-cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c23-16-18-8-10-21(28-18)22(27)24-19-15-17(25-11-3-1-4-12-25)7-9-20(19)26-13-5-2-6-14-26/h7-10,15H,1-6,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGXFVDABCBEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)N3CCCCC3)NC(=O)C4=CC=C(O4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651412 | |
| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959626-45-0 | |
| Record name | 5-Cyano-N-[2,5-di(piperidin-1-yl)phenyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


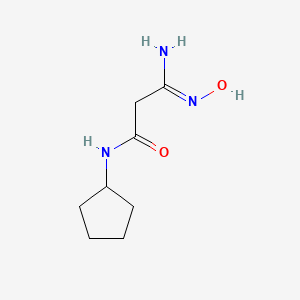
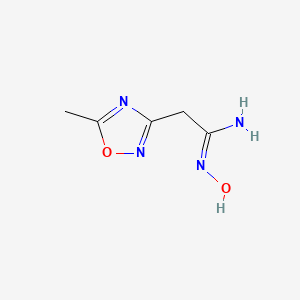
![[2,4-Bis(difluoromethoxy)phenyl]methanol](/img/structure/B3340870.png)
![2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3340885.png)
